2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide
Übersicht
Beschreibung
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide, also known as CM-272, is a novel small molecule compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Wirkmechanismus
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This results in the disruption of CK2-mediated signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. This compound has also been found to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity in normal cells, indicating its potential as a safe and effective cancer therapy. In addition to its anti-tumor activity, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide is its specificity for CK2, which makes it a promising candidate for cancer therapy. However, its potency may also pose a challenge in terms of dosing and toxicity. Further studies are needed to determine the optimal dose and dosing schedule for this compound in clinical trials.
Zukünftige Richtungen
Future research on 2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its efficacy as a cancer therapy. Other potential directions for research include investigating the use of this compound in combination with other cancer therapies, identifying biomarkers that can predict response to this compound, and exploring its potential use in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. It has also been found to be effective in inhibiting the growth of cancer cells in animal models. This compound works by targeting the protein kinase CK2, which is overexpressed in many types of cancer cells. CK2 plays a crucial role in promoting cancer cell growth and survival, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-4-10-28-22(30)21-20(17-12-16(31-3)8-9-18(17)27(21)2)26-23(28)32-13-19(29)25-15-7-5-6-14(24)11-15/h5-9,11-12H,4,10,13H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBBLKVDMKPUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.